N-methyl-1-(2,3,4-trifluorophenyl)methanamine

Lipophilicity Drug-likeness Physicochemical profiling

SAR programs requiring precise fluorine substitution patterns often face regioisomer variability, compromising data reproducibility. This N-methyl-2,3,4-trifluorobenzylamine offers a defined electronic and steric profile distinct from 2,4,6- or 2,3,5-variants. - **CNS-optimized**: LogP 1.82, TPSA 12.03 Ų (vs. primary amine 26.02) for blood-brain barrier penetration. - **Synthetic handle**: Activated for regioselective SNAr; ≥97% purity ensures scale-up consistency. - **Supply**: Multiple vendor stock, g to kg quantities available.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B13617671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(2,3,4-trifluorophenyl)methanamine
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=C(C=C1)F)F)F
InChIInChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3
InChIKeyXLZZHCNZIRMXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(2,3,4-trifluorophenyl)methanamine – What Buyers and Researchers Need to Know About This Trifluorinated Benzylamine Building Block


N-Methyl-1-(2,3,4-trifluorophenyl)methanamine (CAS 1340517-18-1) is a secondary amine belonging to the class of N-alkyl-substituted trifluorobenzylamines, with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol . The compound features a 2,3,4-trifluorophenyl ring attached to an N-methylmethanamine moiety, a substitution pattern that imparts a contiguous electron-withdrawing effect across the aromatic ring. Commercially available at ≥97–98% purity , it is primarily utilized as a pharmaceutical intermediate and research building block in medicinal chemistry, where the specific positioning of fluorine atoms can critically influence the physicochemical and biological properties of derived compounds [1].

F
Trifluorinated benzylamine core with 2,3,4-fluoro arrangement
N
N-Methyl secondary amine: distinct H-bond profile vs primary analog
B
Building block for medicinal chemistry and pharmaceutical intermediate research

Why N-Methyl-1-(2,3,4-trifluorophenyl)methanamine Cannot Be Simply Replaced by Another Trifluorophenyl Regioisomer


Trifluorobenzylamine derivatives with identical molecular formulas but different fluorine substitution patterns are not interchangeable in synthesis or biological studies. The 2,3,4-trifluoro arrangement generates a contiguous, highly electron-deficient aromatic ring that differs fundamentally—in both electronic and steric terms—from the symmetric 2,4,6 pattern or the 2,3,5 variant [1]. These differences manifest as quantifiable variations in lipophilicity (LogP), basicity (pKa), and polar surface area, which directly impact membrane permeability, ionization state at physiological pH, and binding interactions with biological targets [2][3]. The N-methyl substitution further distinguishes this compound from its primary amine analog (2,3,4-trifluorobenzylamine), altering both hydrogen-bonding capacity and metabolic stability . Consequently, substituting an alternative regioisomer into an optimized synthetic route or SAR series risks altering reaction yields, pharmacokinetic profiles, or target affinity. Note: High-strength, direct head-to-head biological or in vivo comparative data for this specific compound are limited in the public domain; the differentiation evidence below relies primarily on computed and predicted physicochemical properties, cross-study comparisons, and class-level inferences grounded in fluorine substitution SAR.

Regioisomer Fluorine position alters LogP, pKa, and electrostatic potential; a 2,4,6- or 2,3,5-trifluoro pattern may shift physicochemical and binding outcomes.
Analog Primary amine (2,3,4-trifluorobenzylamine) has higher PSA, additional H-bond donor, and different metabolic stability—results may not transfer directly.

N-Methyl-1-(2,3,4-trifluorophenyl)methanamine: Quantitative Differentiation Evidence Versus Closest Analogs


LogP Differentiation: Intermediate Lipophilicity Between Symmetric Regioisomer and CF₃ Analog

The target compound exhibits a computed LogP of 1.8233 , positioning it between the 2,4,6-trifluoro regioisomer (XLogP3 = 1.6) [1] and the N-methyl-3-(trifluoromethyl)benzylamine analog (LogP = 2.82) [2], while being notably lower than its primary amine counterpart 2,3,4-trifluorobenzylamine (LogP = 2.26) . This intermediate lipophilicity suggests a balanced profile for membrane permeability versus aqueous solubility, a parameter critical for CNS drug discovery where optimal LogP typically ranges from 2 to 5 [3].

LogP Differentiation
Cross-study comparable
LogP 1.82 (target) vs 1.6 (2,4,6-regioisomer), 2.26 (primary amine), 2.82 (CF₃ analog)
Intermediate lipophilicity for balanced permeability and solubility assessment
Computed values; experimental confirmation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Basicity (pKa) as a Discriminator for Ionization-Dependent Properties

The predicted pKa of the target compound is 8.04 ± 0.10 [1], which is notably lower than typical unsubstituted N-methylbenzylamine (pKa ≈ 9.5–10) due to the strong electron-withdrawing effect of the three contiguous fluorine atoms. At physiological pH (7.4), this pKa difference translates to a significantly lower fraction of protonated (ionized) species—approximately 81% ionized for the target compound versus >97% for a standard benzylamine with pKa 9.5 [2]. This reduced ionization may enhance passive membrane permeability relative to analogs with higher pKa values, while the N-methyl group precludes the formation of hydrogen bonds via a second N–H donor present in primary amine analogs.

Basicity (pKa)
Predicted values
pKa 8.04 ± 0.10 vs ~9.5 for unsubstituted N-methylbenzylamine
Reduced ionization at physiological pH may alter permeability and solubility
Experimental pKa determination advised for quantitative use
Amine basicity Ionization state pH-dependent solubility

Polar Surface Area (PSA) Enables Differentiation from Primary Amine Congener

The target compound has a topological polar surface area (TPSA) of 12.03 Ų , which is identical to other N-methylated trifluorobenzylamine regioisomers (TPSA = 12 Ų for the 2,4,6-variant) [1] but is less than half the PSA of its primary amine analog, (2,3,4-trifluorophenyl)methanamine (PSA = 26.02 Ų) . A TPSA below 60–70 Ų is generally associated with good blood-brain barrier (BBB) penetration potential; the extremely low TPSA of the N-methylated compound therefore predicts superior passive CNS permeability compared to the primary amine [2].

PSA Comparison
Computed
TPSA 12.03 Ų (target) vs 26.02 Ų (primary amine); Δ = −14.0 Ų
Markedly lower polar surface area supports CNS permeability assessment
TPSA values are computed; confirm with PAMPA-BBB or in situ perfusion data
Blood-brain barrier penetration Polar surface area Hydrogen bonding

Regiospecific Fluorine Substitution Pattern Provides Unique Scaffold for Medicinal Chemistry SAR

The 2,3,4-trifluoro substitution pattern creates a contiguous electron-withdrawing region on the phenyl ring, generating a dipole moment and electrostatic potential surface that are distinct from the symmetric 2,4,6-trifluoro arrangement [1]. In the context of monoamine oxidase B (MAO-B) substrate studies, fluorine-substituted benzylamines demonstrated that the position and number of fluorine atoms affect both substrate turnover rates and the potential for enzyme inactivation [1]. While direct kinetic data for the 2,3,4-N-methyl variant are not available, the contiguous 2,3,4 pattern is expected to produce stronger local electron deficiency at the benzylic position compared to the 2,4,6 pattern, potentially influencing rates of nucleophilic aromatic substitution reactions—a common derivatization pathway for such building blocks [2].

Fluorine Regiochemistry
Class-level inference
2,3,4-Contiguous electron-withdrawing pattern creates a distinct electrostatic surface
Provides unique electronic environment for SAR exploration vs symmetric 2,4,6-isomer
Quantitative rate/affinity comparisons require experimental studies
Structure-activity relationship Fluorine substitution Electron-withdrawing effect

Commercially Available Purity and Storage Specifications Support Reliable Procurement

The target compound is commercially available at ≥97% purity from AKSci and ≥98% purity from Chemscene and Leyan , meeting typical purity thresholds for pharmaceutical intermediate applications. Recommended storage conditions are sealed in dry environment at 2–8°C , which indicates sensitivity to moisture and elevated temperatures. The 2,4,6-trifluoro regioisomer is similarly available at 98% purity , suggesting that purity alone does not differentiate these compounds; however, the storage requirements and supply chain availability from multiple independent vendors reduce single-source procurement risk for the 2,3,4-isomer.

Purity & Storage
Vendor specifications
Purity ≥97% (multi-vendor), storage sealed dry at 2–8°C
Consistent quality reduces single-source risk and supports research reproducibility
Verify lot-specific COA for critical applications
Chemical purity Storage stability Quality specifications

N-Methyl-1-(2,3,4-trifluorophenyl)methanamine: High-Value Application Scenarios Driven by Physicochemical Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low PSA

The combination of a moderate LogP (1.82) and extremely low TPSA (12.03 Ų) makes this compound a suitable amine building block for CNS-targeted lead series where blood-brain barrier penetration is critical. Compared to the primary amine analog (PSA = 26.02), the N-methylated variant is predicted to exhibit superior passive CNS permeability [1]. Medicinal chemistry teams designing kinase inhibitors, GPCR ligands, or neurotransmitter reuptake inhibitors with a benzylamine pharmacophore may preferentially select this building block when CNS exposure is a primary optimization goal.

Fluorine Substitution SAR Libraries Exploring Contiguous Electron-Withdrawing Effects

The contiguous 2,3,4-trifluoro pattern provides a distinct electronic environment not achievable with the symmetric 2,4,6-regioisomer. SAR programs that systematically explore the impact of fluorine position on target binding affinity, selectivity, or metabolic stability would benefit from including this compound as a comparator to the 2,4,6- and 2,3,5-trifluoro variants [2]. The established role of fluorine substitution in modulating MAO-B substrate activity further supports the value of regiospecific fluorine patterns in enzymatic studies [2].

Pharmaceutical Intermediate for Late-Stage Functionalization via Nucleophilic Aromatic Substitution

As a fluorinated aromatic building block, the 2,3,4-trifluoro pattern creates an activated ring system amenable to regioselective nucleophilic aromatic substitution (SNAr). The differential activation of specific positions on the ring, governed by the contiguous fluorine arrangement, offers synthetic chemists predictable derivatization pathways for constructing more complex pharmaceutical intermediates [3]. The compound's availability at ≥97% purity from multiple vendors ensures consistent quality for scale-up from discovery to early development quantities.

Development of Monoamine Oxidase Modulators Based on Fluorinated Benzylamine Scaffolds

Building on the SAR framework established by Silverman and Hawe, which demonstrated that fluorine-substituted benzylamines serve as substrates for MAO-B, this N-methyl-2,3,4-trifluoro variant may serve as a starting point for designing either reversible inhibitors or mechanism-based inactivators of monoamine oxidases [2]. The N-methyl group and specific fluorine pattern can be systematically varied to probe electronic and steric requirements for enzyme interaction, with the lower pKa (8.04) potentially influencing the protonation state of the active-site amine during catalysis.

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced LogP (~1.8) and very low TPSA profile
Brain penetration assessment via PAMPA-BBB or in situ models
Fluorine SAR library expansion
Contiguous 2,3,4-trifluoro electron-withdrawing pattern
Comparative electronic effect and target affinity profiling
SNAr derivatization workflows
Activated ring with predictable regioselectivity
Reaction condition screening and regiochemical outcome confirmation
MAO enzyme interaction studies
Fluorinated benzylamine scaffold with N-methyl substitution
Enzyme kinetics and substrate/inhibitor profile evaluation
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